2-Methoxy-6-(trifluoromethoxy)benzaldehyde
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Overview
Description
2-Methoxy-6-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3) attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethoxy)benzaldehyde typically involves the introduction of the methoxy and trifluoromethoxy groups onto a benzaldehyde ring. One common method involves the reaction of 2-methoxybenzaldehyde with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom with the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Methoxy-6-(trifluoromethoxy)benzoic acid.
Reduction: 2-Methoxy-6-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-(trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The methoxy and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethoxy)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
2-Methoxy-6-(trifluoromethoxy)benzaldehyde is unique due to the specific positioning of the methoxy and trifluoromethoxy groups on the benzaldehyde ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its analogs. The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy) groups can influence the compound’s behavior in various chemical reactions and interactions .
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-7-3-2-4-8(6(7)5-13)15-9(10,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFNHJQZSHIWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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